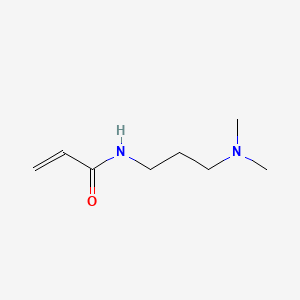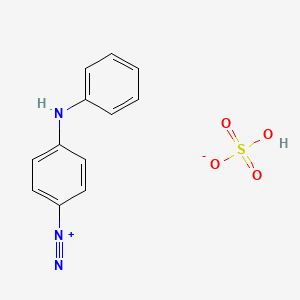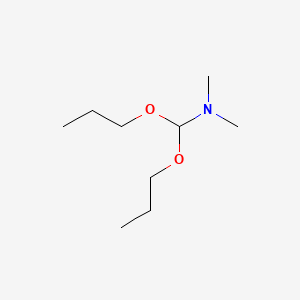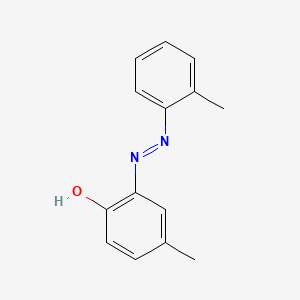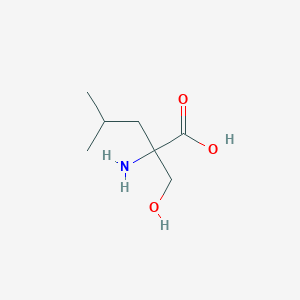
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid
Vue d'ensemble
Description
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is an organic compound with significant applications in various scientific fields. It is known for its role as a buffer in biochemical and molecular biology experiments, particularly in maintaining pH stability in solutions.
Mécanisme D'action
Target of Action
The primary target of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid, also known as Tris or Trizma base, is to act as a buffering agent in biochemical and molecular biology applications . It is extensively used in the formulation of buffer solutions, especially for solutions of nucleic acids .
Mode of Action
This compound interacts with its targets by maintaining the pH within the physiological range (pH 7 -9) applicable to most living organisms . It is characterized by its optimal pKa of 8.1, making it well-suited for this role .
Biochemical Pathways
The compound affects the biochemical pathways by providing a stable environment for biochemical reactions . It is used in various procedures such as lactate dehydrogenase assays, in situ hybridization, and protein extraction from cells .
Pharmacokinetics
It is known to be soluble in water, which can impact its bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is crucial for many biochemical reactions .
Action Environment
Environmental factors such as temperature and concentration can influence the action, efficacy, and stability of this compound. For instance, the pH of a Tris buffer increases about 0.03 unit per °C decrease in temperature, and decreases 0.03-0.05 unit per ten-fold dilution .
Analyse Biochimique
Biochemical Properties
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid plays a crucial role in biochemical reactions, particularly as a component of buffer solutions. It interacts with various enzymes and proteins, including lactate dehydrogenase and nucleic acids. The compound’s primary amine group allows it to undergo typical amine reactions, such as condensations with aldehydes. Additionally, this compound can complex with metal ions in solution, further influencing its biochemical interactions .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by maintaining pH stability, which is essential for cellular metabolism and enzyme activity. The compound can impact cell signaling pathways and gene expression by acting as a buffer in the cellular environment. Its role in stabilizing enzymes and enhancing their effects is particularly noteworthy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by altering their conformation and activity. The compound’s ability to form complexes with metal ions also plays a role in its molecular mechanism. Changes in gene expression can occur due to the compound’s buffering capacity, which maintains the optimal pH for various biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability and resistance to degradation, making it suitable for long-term studies. Its buffering capacity can be influenced by temperature and concentration changes. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, highlighting the compound’s importance in maintaining pH stability over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively maintains pH stability without causing adverse effects. At high doses, it can lead to toxicity and adverse reactions, including enzyme inhibition and metabolic disturbances. Threshold effects have been observed, indicating the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for cellular metabolism. It can influence metabolic flux and metabolite levels by maintaining the optimal pH for enzymatic reactions. The compound’s interactions with metal ions also play a role in its metabolic functions .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, ensuring its availability for biochemical reactions. The compound’s distribution is crucial for its role in maintaining pH stability across different cellular compartments .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and organelles. Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. The compound’s localization is essential for its role in stabilizing enzymes and maintaining pH stability .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid typically involves the exhaustive condensation of nitromethane with formaldehyde under basic conditions. This process produces an intermediate compound, which is then hydrogenated to yield the final product .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving the use of catalysts and controlled environments to facilitate the reactions efficiently .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary amines or alcohols.
Substitution: The primary amine group allows for nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amines and derivatives.
Applications De Recherche Scientifique
2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is extensively used in:
Chemistry: As a buffer in various chemical reactions and analytical procedures.
Biology: In the preparation of buffer solutions for nucleic acid and protein studies.
Medicine: Occasionally used as a drug for its buffering properties in treating metabolic acidosis.
Industry: Utilized in the synthesis of surface-active agents, pharmaceuticals, and as an emulsifying agent in cosmetics
Comparaison Avec Des Composés Similaires
2-Amino-2-(hydroxymethyl)propane-1,3-diol:
2-Amino-2-(hydroxymethyl)-1,3-propanediol: Another compound with similar buffering properties but distinct in its chemical behavior and applications
Uniqueness: 2-Amino-2-(hydroxymethyl)-4-methylpentanoic acid is unique due to its specific molecular structure, which provides distinct buffering capacities and reactivity profiles compared to its analogs. This uniqueness makes it particularly valuable in specialized scientific and industrial applications .
Propriétés
IUPAC Name |
2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-5(2)3-7(8,4-9)6(10)11/h5,9H,3-4,8H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKFHHTGBNYQWFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CO)(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370029 | |
| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7522-44-3 | |
| Record name | 2-amino-2-(hydroxymethyl)-4-methylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370029 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



